![molecular formula C18H14N2O2S2 B2609194 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2097899-28-8](/img/structure/B2609194.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between different heterocyclic compounds. For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings (furan, thiophene, and benzothiazole). These rings could potentially interact with each other through various non-covalent interactions .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide” are not available, similar compounds have been involved in various reactions. For example, photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one were carried out using cyclohexane and acetonitrile as solvents .Scientific Research Applications
Anticancer Activity
The furan and thiophene moieties present in the compound have been associated with significant anticancer properties. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma . The compound’s ability to induce DNA fragmentation and influence gene expression makes it a promising candidate for cancer therapy research.
Antibacterial Activity
Furan derivatives are known for their antibacterial activity, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into new drugs is a key strategy in medicinal chemistry, aiming to combat microbial resistance. This compound could contribute to the development of novel antibacterial agents with unique mechanisms of action.
Future Directions
Mechanism of Action
Target of Action
They are often involved in interactions with proteins and enzymes in the body, which can lead to various physiological effects .
Mode of Action
Many thiophene and furan derivatives are known to interact with biological targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information on “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The solubility of a compound in various solvents can give some indication of its potential bioavailability .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects depending on its specific targets .
Action Environment
The action, efficacy, and stability of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide” could be influenced by various environmental factors. For example, photolysis studies have shown that the reactions of certain furan compounds can be influenced by factors such as light and the presence or absence of oxygen .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(18-20-14-4-1-2-6-16(14)24-18)19-10-13(12-7-9-23-11-12)15-5-3-8-22-15/h1-9,11,13H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQUEVYVBHHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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